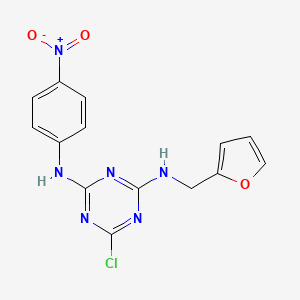![molecular formula C20H18N2O4S2 B11099327 Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11099327.png)
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, carbamoylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or thiophene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiophene derivatives with comparable functional groups. Examples could be:
- Ethyl 4-methyl-5-(phenylcarbamoyl)-2-aminothiophene-3-carboxylate
- Ethyl 4-methyl-5-(phenylcarbamoyl)-2-(thiophen-2-yl)thiophene-3-carboxylate
Uniqueness
What sets Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness can be leveraged for specialized applications in research and industry.
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-(phenylcarbamoyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-20(25)15-12(2)16(18(24)21-13-8-5-4-6-9-13)28-19(15)22-17(23)14-10-7-11-27-14/h4-11H,3H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
DHRYZNOUURSQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


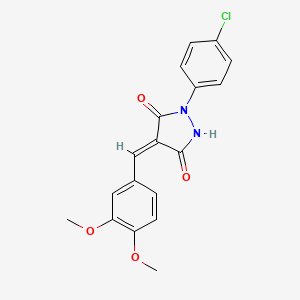
![4-{[(Decyloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099254.png)
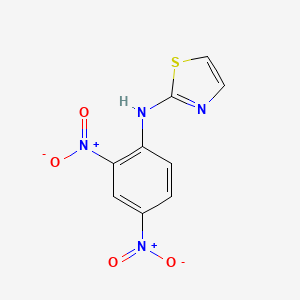
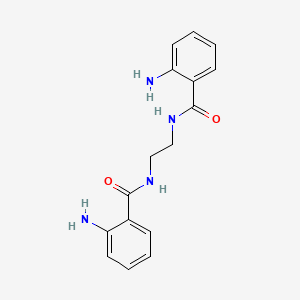
![2,3-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11099278.png)
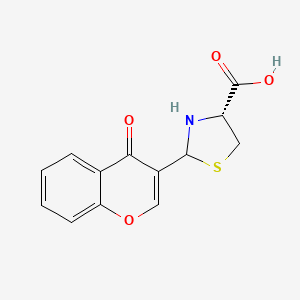
![(2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazono]-4-oxobutanoic acid](/img/structure/B11099287.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11099293.png)
![2-[5,5-Dimethyl-1-(2-methylpropyl)-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11099297.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11099305.png)
![N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B11099309.png)
![3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11099310.png)
![2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11099320.png)
